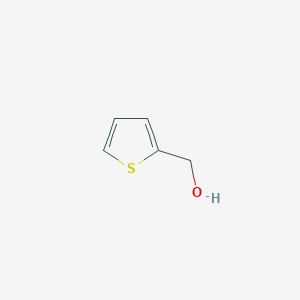
10-Undécénoate d’éthyle
Vue d'ensemble
Description
Ethyl 10-undecenoate, also known as ethyl undecylenate, is an organic compound with the molecular formula C13H24O2. It is an ester derived from 10-undecenoic acid and ethanol. This compound is known for its applications in various industries, including flavors and fragrances, due to its pleasant odor. It is also used in the synthesis of polymers and other fine chemicals .
Applications De Recherche Scientifique
Mécanisme D'action
Mode of Action
It’s known that it’s a volatile organic compound , but how it interacts with its targets and the resulting changes are still under investigation.
Biochemical Pathways
Ethyl 10-undecenoate is reported to form during the thermal oxidative decomposition of linolenates . This suggests that it may be involved in lipid oxidation pathways.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Ethyl 10-undecenoate is currently unknown .
Analyse Biochimique
Biochemical Properties
As a fatty acid ester, it may interact with various enzymes, proteins, and other biomolecules involved in lipid metabolism .
Cellular Effects
Fatty acid esters like Ethyl 10-undecenoate can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Ethyl 10-undecenoate at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
The metabolic pathways involving Ethyl 10-undecenoate are not well-defined. As a fatty acid ester, it may be involved in lipid metabolism, potentially interacting with enzymes or cofactors in these pathways .
Transport and Distribution
It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 10-undecenoate can be synthesized through the esterification of 10-undecenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out by heating the mixture to around 70°C to facilitate the esterification process .
Industrial Production Methods: In industrial settings, ethyl 10-undecenoate is often produced via transesterification reactions. One notable method involves the use of a copper-deposited vanadium pentoxide (V2O5) catalyst. This catalyst facilitates the transesterification of ethyl 10-undecenoate with various alcohols, including primary alcohols, to produce the desired ester with high selectivity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 10-undecenoate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by metal oxides or acid catalysts.
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across the carbon-carbon double bond in ethyl 10-undecenoate.
Common Reagents and Conditions:
Transesterification: Common reagents include primary alcohols and catalysts such as copper-deposited vanadium pentoxide or calcium oxide. .
Hydrosilylation: This reaction often uses silanes as reagents and is carried out under mild conditions with the aid of catalysts.
Major Products:
Comparaison Avec Des Composés Similaires
Ethyl 10-undecenoate can be compared with other similar compounds such as:
Methyl 10-undecenoate: Similar to ethyl 10-undecenoate but with a methyl group instead of an ethyl group.
10-Undecenoic acid: The parent acid of ethyl 10-undecenoate.
Ethyl undecenoate: Another name for ethyl 10-undecenoate, highlighting its structural similarity.
Ethyl 10-undecenoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties, making it valuable in various industrial and research applications.
Propriétés
IUPAC Name |
ethyl undec-10-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h3H,1,4-12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNFFCMITPHEIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044828 | |
| Record name | Ethyl undec-10-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS], Liquid, colourless to pale yellow liquid | |
| Record name | Ethyl 10-undecenoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20877 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ethyl 10-undecenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034286 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Ethyl 10-undecenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/366/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
258.00 to 259.00 °C. @ 760.00 mm Hg | |
| Record name | Ethyl 10-undecenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034286 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.877-0.882 | |
| Record name | Ethyl 10-undecenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/366/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
692-86-4 | |
| Record name | Ethyl 10-undecenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=692-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 10-undecenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Undecenoic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl undec-10-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl undec-10-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 10-UNDECENOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P1S77T8BF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl 10-undecenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034286 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-38 °C | |
| Record name | Ethyl 10-undecenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034286 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Ethyl 10-undecenoate?
A: Ethyl 10-undecenoate finds use in various industries. It's a common fragrance ingredient [, ] and serves as a valuable precursor in synthesizing other chemicals. For example, it can be transformed into 1,ω-diene, a monomer used to create biobased polyesters [].
Q2: How does the presence of ethanol affect the hydroformylation of Ethyl 10-undecenoate?
A: Research indicates that ethanol plays a crucial role in achieving high aldehyde yields during the hydroformylation of Ethyl 10-undecenoate []. While the exact mechanism is not fully elucidated in the paper, the presence of ethanol likely influences the solubility of reactants or the stability of reaction intermediates.
Q3: How can Ethyl 10-undecenoate be used to synthesize silicon nanocrystals?
A: Ethyl 10-undecenoate can be hydrolyzed to form 10-undecenoic acid, which then serves as a ligand for silicon nanocrystals []. This functionalization method allows for size-selective separation and improves the colloidal stability of the nanocrystals in aqueous solutions.
Q4: What is the role of copper in the transesterification of Ethyl 10-undecenoate?
A: Copper deposited on V2O5 acts as a catalyst in the transesterification of Ethyl 10-undecenoate with alcohols like 1,4-cyclohexanedimethanol []. The copper enhances both the activity and selectivity of the reaction, making it a more efficient process for converting plant oils into valuable monomers.
Q5: Can Ethyl 10-undecenoate be used to create polymers with specific properties?
A: Yes, Ethyl 10-undecenoate can be copolymerized with ethene using a cationic palladium diimine catalyst []. This process allows for the synthesis of branched polyethenes containing both alkyl and ester-functional alkyl side chains. The resulting polymers are amorphous with glass transition temperatures around -65°C.
Q6: Are there any known reactions of Ethyl 10-undecenoate with ozone?
A: Yes, ozonolysis of Ethyl 10-undecenoate in ethanol primarily yields diethyl sebacate []. Additionally, reductive amination of the ozonolysis products with ethanolic ammonia can produce ethyl 10-aminodecanoate [].
Q7: Has Ethyl 10-undecenoate been investigated for its potential use in insecticides?
A: While not an insecticide itself, Ethyl 10-undecenoate served as a starting material in the synthesis of 4-(11-azidoundecyl-2-amino)quinazoline []. This compound is a potential photoaffinity probe designed to target NADH:ubiquinone oxidoreductase, an enzyme vital for insect survival.
Q8: What is known about the safety of Ethyl 10-undecenoate?
A: The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on Ethyl 10-undecenoate [, ]. While specific details are not provided in the abstracts, these assessments likely cover toxicological data and potential environmental impacts.
Q9: Can Ethyl 10-undecenoate be used as a starting material for synthesizing other valuable chemicals?
A: Yes, Lewis acid-induced additions to Ethyl 10-undecenoate can lead to the formation of branched and functionalized fatty compounds []. For example, SnCl4-induced additions of nitriles yield esters of N-acylamino fatty acids, while alkylaluminium halide-induced ene additions of formaldehyde produce primary homoallylic alcohols.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)
![Thiazolo[4,5-c]pyridine-2-thiol](/img/structure/B153560.png)

![Thiazolo[5,4-c]pyridine](/img/structure/B153566.png)
![Thieno[2,3-b]pyrazine](/img/structure/B153567.png)

![Thieno[2,3-b]pyridine](/img/structure/B153569.png)

![Thieno[3,2-b]pyridine](/img/structure/B153574.png)





